4-Methylpiperazine-2,6-dione

描述

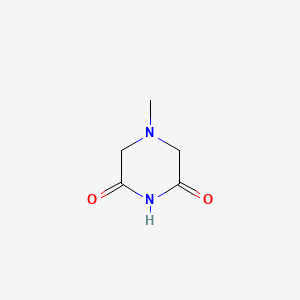

4-Methylpiperazine-2,6-dione is a heterocyclic organic compound with the molecular formula C5H8N2O2. It is a derivative of piperazine, characterized by the presence of a methyl group at the fourth position and two keto groups at the second and sixth positions.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpiperazine-2,6-dione typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction yields protected piperazines, which can be deprotected and cyclized to form the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave-assisted synthesis can be employed to increase reaction rates and yields. The use of solid-phase synthesis and photocatalytic methods are also explored for efficient production .

化学反应分析

Substitution Reactions

The compound participates in nucleophilic substitution reactions, particularly at nitrogen or carbonyl groups. A key example involves its reaction with bis(trichloromethyl) carbonate to form 1-chloroformyl-4-methylpiperazine hydrochloride. This reaction occurs in organic solvents (e.g., dioxane or toluene) at 15–150°C, yielding 75–87% product purity .

Reaction equation :

Cyclization and Ring-Closure Reactions

In one-pot syntheses, 4-methylpiperazine-2,6-dione derivatives form fused pyrrolopiperazine systems. For instance, treatment with 2-(bromomethyl)acrylic acid and phenylglyoxal under basic conditions (KOH/MeOH) induces intramolecular aza-Michael cyclization. This produces pyrrolopiperazine-2,6-diones with diastereoselectivity >76% ee .

Key steps :

-

Nucleophilic attack : α-Aminoester intermediates react with electrophilic reagents.

-

Retro-Claisen rearrangement : Stabilizes enolate intermediates for stereochemical control .

Oxidation and Reduction

-

Oxidation : Reacts with hydrogen peroxide or peracids to form N-oxides.

-

Reduction : Sodium borohydride reduces keto groups to hydroxyls, yielding 4-methylpiperazine-2,6-diol.

Hydrolysis

The compound undergoes hydrolysis in aqueous basic conditions (e.g., CsCO/CHCN), cleaving ester groups to carboxylic acids .

Stereochemical Considerations

The stereochemistry of products depends on reaction pathways:

-

Enolate protonation : Governed by chiral centers in α-aminoesters, favoring thermodynamically stable diastereomers .

-

Catalytic asymmetric synthesis : Cinchona alkaloid catalysts achieve enantiomeric excess >99% via salt crystallization .

Industrial-Scale Adaptations

Microwave-assisted synthesis and solid-phase methods enhance reaction efficiency:

-

Microwave irradiation : Reduces reaction time from 24h to <1h for cyclization steps .

-

Continuous-flow systems : Improve safety in exothermic substitutions involving trichloromethyl reagents .

Stability and Byproduct Management

-

Retro-Claisen byproducts : Minimized by anhydrous conditions and precise stoichiometry .

-

Thermal decomposition : Occurs >150°C, necessitating temperature-controlled reactors .

This comprehensive profile underscores this compound’s versatility in organic synthesis, with optimized protocols enabling its use in high-value pharmaceutical intermediates .

科学研究应用

Chemical Properties and Structure

4-Methylpiperazine-2,6-dione has the molecular formula and a molecular weight of approximately 128.13 g/mol. The compound features a piperazine ring with two carbonyl groups at the 2 and 6 positions, which contributes to its reactivity and biological activity.

Pharmaceutical Applications

1. Drug Stability Studies

this compound serves as a model compound for studying the stability of pharmaceutical agents. Its structural similarities to other biologically active compounds allow researchers to investigate hydrolytic stability and interactions with biological systems. For instance, it has been used to understand the stability of ICRF-187, a cardioprotectant and anticancer agent.

2. Anticancer Activity

Research indicates that derivatives of this compound exhibit anticancer properties. For example, compounds containing the piperazine moiety have shown inhibitory effects on cancer cell proliferation. Studies have demonstrated that modifications to the piperazine ring can enhance the biological activity of these compounds against various cancer cell lines .

3. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The introduction of this compound into naphtho[2,3-d]thiazole derivatives has conferred significant antibacterial activity, suggesting its potential use in developing new antimicrobial agents .

Chemical Synthesis Applications

1. Synthesis Methods

The synthesis of this compound can be achieved through several methods including cyclization reactions and Michael addition processes. These methods facilitate the creation of various piperazine derivatives that are valuable in medicinal chemistry. For example, potassium tert-butoxide has been utilized as a promoter in synthesizing piperidine-2,6-diones from readily available precursors .

2. Scaffold for Drug Design

The compound acts as a privileged scaffold in drug design due to its versatility in forming derivatives with different biological activities. The ability to modify the piperazine structure allows for the exploration of new therapeutic agents targeting various diseases.

1. Interaction Studies

Studies involving this compound focus on its reactivity with biological molecules and hydrolysis under different conditions. Understanding these interactions is crucial for optimizing drug design and enhancing therapeutic efficacy .

2. Structure-Activity Relationships (SAR)

Investigations into SAR have revealed that modifications to the piperazine ring significantly influence the biological activity of related compounds. For instance, certain substituents can enhance anticancer effects or improve antimicrobial properties .

Case Study 1: Anticancer Activity

A study evaluated a series of piperazine-containing compounds for their anticancer activity against breast cancer cell lines. The results indicated that specific modifications led to enhanced potency compared to existing treatments, highlighting the potential of this compound derivatives in oncology .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on synthesizing naphtho[2,3-d]thiazole derivatives incorporating this compound. The study reported significant antibacterial activity against resistant strains of bacteria, suggesting practical applications in developing new antibiotics .

作用机制

The mechanism of action of 4-Methylpiperazine-2,6-dione involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

相似化合物的比较

- 1-Methylpiperazine-2,6-dione

- 3-Methylglutarimide

- ICRF-187 (Dexrazoxane)

Comparison: 4-Methylpiperazine-2,6-dione is unique due to the presence of a methyl group at the fourth position, which can influence its chemical reactivity and biological activity. Compared to 1-Methylpiperazine-2,6-dione, the additional methyl group in this compound may enhance its stability and alter its interaction with molecular targets. In contrast to 3-Methylglutarimide, this compound has a piperazine ring, which can confer different pharmacological properties. ICRF-187, a cardioprotective agent, shares structural similarities but has distinct therapeutic applications .

生物活性

4-Methylpiperazine-2,6-dione (also known as this compound) is a heterocyclic organic compound with the molecular formula C₆H₁₀N₂O₂. It is recognized for its potential biological activities, particularly in pharmacology. This article delves into its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperazine structure, featuring two carbonyl groups at the 2 and 6 positions. Its molecular weight is approximately 128.13 g/mol. The compound serves as a model for studying hydrolytic stability and has applications in medicinal chemistry due to its structural similarities to other biologically active compounds.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In particular, it has been tested against various strains of bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for derivatives containing the 4-methylpiperazine group have shown promising results:

| Compound | MIC (µM) | Activity Against |

|---|---|---|

| 5c | 15.8 | S. aureus |

| 5e | 8.0 | S. epidermidis |

| - | 31.6 | MRSA |

These findings suggest that modifications to the piperazine structure can enhance antibacterial efficacy .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, including:

- Breast Cancer : T47D cells

- Lung Cancer : NCI H-522 cells

- Colon Cancer : HCT-15 cells

- Ovarian Cancer : PA-1 cells

- Liver Cancer : HepG-2 cells

The mechanism involves interaction with specific biomolecules leading to enzyme inhibition or activation, which in turn modulates critical biochemical pathways associated with cancer cell proliferation.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Interaction : The compound can inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Cell Signaling Pathways : It influences key signaling pathways that regulate cell growth and apoptosis.

- Gene Expression Modulation : The compound has been shown to alter gene expression related to cancer progression and microbial resistance.

Study on Antimicrobial Efficacy

A study published in the MDPI journal highlighted the synthesis of novel derivatives of naphtho[2,3-d]thiazole–4,9-dione containing the 4-methylpiperazine moiety. These compounds exhibited potent antimicrobial activity against S. aureus and MRSA, indicating their potential as new antibacterial agents .

Anticancer Research

In another investigation, derivatives of this compound were evaluated for their anticancer effects on various cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner across multiple cancer types, suggesting their utility in developing new cancer therapies.

属性

IUPAC Name |

4-methylpiperazine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-7-2-4(8)6-5(9)3-7/h2-3H2,1H3,(H,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVYITBTXCMVDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)NC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30209549 | |

| Record name | 4-Methylpiperazine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60725-35-1 | |

| Record name | 4-Methylpiperazine-2,6-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060725351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylpiperazine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylpiperazine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Is ICRF-187 [(+)-1,2-Bis(3,5-dioxopiperazin-1-yl)propane] a particularly reactive imide?

A1: While ICRF-187 possesses imide functionalities, research suggests its reactivity might not be as pronounced as initially thought. The study titled "Is ICRF-187 [(+)-1,2-Bis(3,5-dioxopiperazinyl-1-yl)propane] Unusually Reactive for an Imide?" [] investigates this very question. The findings indicate that the hydrolysis of ICRF-187, even at pH values below 7, doesn't follow a typical pH-rate profile expected for labile imides. [] This suggests that factors beyond the simple presence of imide groups influence its reactivity.

Q2: What can you tell me about the hydrolysis of ICRF-187 [(+)-1,2-Bis(3,5-dioxopiperazinyl-1-yl)propane] in acidic conditions?

A2: The hydrolysis of ICRF-187 exhibits an unexpected pH-rate profile at pH values below 7. [] This deviates from the typical behavior observed for labile imides, indicating a more complex hydrolysis mechanism is at play. Further research is needed to fully elucidate the specific factors influencing this unusual pH-dependency.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。